molecular formula C13H10BrN3S B1519996 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 941867-07-8

6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1519996
CAS No.: 941867-07-8
M. Wt: 320.21 g/mol
InChI Key: UNCWOOQWCOBZHE-UHFFFAOYSA-N
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Description

6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of bromine and the pyridin-2-ylmethyl group in its structure makes it a unique and interesting molecule for scientific research.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine are currently unknown . More research is needed to identify the specific pathways this compound affects and the downstream effects of these interactions.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

  • Bromination: The starting material, benzo[d]thiazol-2-amine, undergoes bromination to introduce the bromine atom at the 6-position.

  • N-alkylation: The brominated product is then treated with pyridin-2-ylmethyl chloride to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: New derivatives with different functional groups.

Scientific Research Applications

6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer activities.

  • Medicine: It may be explored for its therapeutic properties in drug development.

  • Industry: Its unique properties make it suitable for use in materials science and as a chemical intermediate.

Comparison with Similar Compounds

  • 6-bromo-N-(pyridin-2-yl)benzamide

  • 6-bromo-N-(pyridin-2-yl)benzothiazole

  • 6-bromo-N-(pyridin-2-yl)imidazole

Uniqueness: 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine stands out due to its specific structural features, which contribute to its unique biological and chemical properties compared to similar compounds.

This compound's diverse applications and unique properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCWOOQWCOBZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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